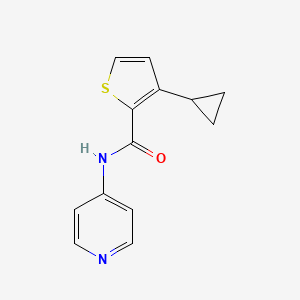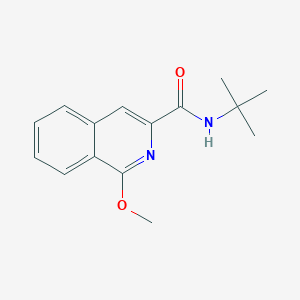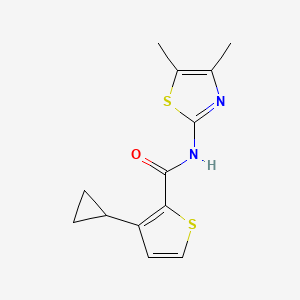
N-(2-oxochromen-6-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxochromen-6-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as OC000459, and it belongs to the class of compounds known as pyrrolidine carboxamides.
Mecanismo De Acción
The mechanism of action of OC000459 is not fully understood. However, it has been shown to inhibit the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. Additionally, it has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
OC000459 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of calcitonin gene-related peptide (CGRP), which is involved in pain sensation. Additionally, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of OC000459 is its specificity for the TRPV1 channel. This specificity allows for targeted inhibition of pain and inflammation without affecting other physiological processes. Additionally, OC000459 has been shown to have a low toxicity profile, making it a promising candidate for therapeutic applications.
One limitation of OC000459 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, its high cost of production may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the study of OC000459. One potential direction is the optimization of its synthesis method to improve its yield and reduce its cost of production. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Finally, the development of more effective methods for administering OC000459 in vivo may expand its potential therapeutic uses.
Métodos De Síntesis
The synthesis of OC000459 involves a multi-step process that begins with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-oxochromen-6-yl)glycine methyl ester to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the desired pyrrolidine carboxamide.
Aplicaciones Científicas De Investigación
OC000459 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects. Additionally, it has been demonstrated to be effective in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-oxochromen-6-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-20(13-15-5-2-1-3-6-15)24-12-4-7-18(24)22(27)23-17-9-10-19-16(14-17)8-11-21(26)28-19/h1-3,5-6,8-11,14,18H,4,7,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBAJAJMMWYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)



![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)

![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)

